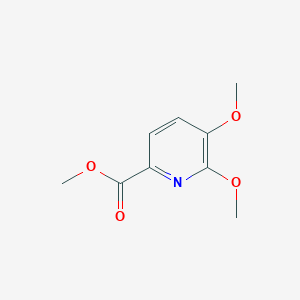
1,3-Difluoro-5-methylsulfonylbenzene
Vue d'ensemble
Description
1,3-Difluoro-5-methylsulfonylbenzene is a chemical compound with the molecular formula C7H6F2O2S . It has a molecular weight of 192.19 g/mol .
Molecular Structure Analysis
The InChI code for 1,3-Difluoro-5-methylsulfonylbenzene is1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 . The compound’s structure includes a benzene ring with two fluorine atoms and one methylsulfonyl group attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Difluoro-5-methylsulfonylbenzene include a molecular weight of 192.19 g/mol . Other specific properties like boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique
Nucleophilic Substitution Reactions
- 1,3-Difluoro-5-methylsulfonylbenzene has been employed in nucleophilic substitution reactions. For instance, a study demonstrated the use of difluoro(phenylsulfanyl)methane for nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, yielding α-gem-difluoromethylated adducts (Punirun et al., 2014).
Synthesis of Trifluoromethylated Compounds 2. The chemical has been used in the synthesis of trifluoromethylated compounds. A study described the preparation of 1,1,1-Trifluoro-3-phenylsulfonylpropene, a precursor for trifluoromethylated isoxazolidines, which were then transformed into trifluoromethylated syn-3-amino alcohols (Tsuge et al., 1995).
Cycloaddition Reactions 3. In another application, the difluoro(phenylsulfonyl)methyl group was instrumental in facilitating [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to the synthesis of cyclic sulfoximines (Ye et al., 2014).
Alcohol Transformations 4. Studies also explored the nucleophilic addition of difluoromethyl phenyl sulfone to aldehydes and the transformation of the resulting alcohols (Stahly, 1989).
Polymer Synthesis and Properties 5. 1,3-Difluoro-5-methylsulfonylbenzene derivatives have been used in the synthesis of polymers like poly(arylene ether)s. A study examined how the alkyl chain length in the polymers affects their glass transition temperatures (Andrejevic et al., 2015).
Propriétés
IUPAC Name |
1,3-difluoro-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDSYDQNXTMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674343 | |
| Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-methylsulfonylbenzene | |
CAS RN |
171421-55-9 | |
| Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)

![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)









